molecular formula C27H20ClNO6 B11604654 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11604654
M. Wt: 489.9 g/mol
InChI Key: SNDJTZLXQFTUII-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of coumarins and derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides, followed by further reactions with heteroaryl/alkyl halides . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization from ethanol are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C27H20ClNO6

Molecular Weight

489.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C27H20ClNO6/c1-34-23-12-6-8-16-13-18(25(31)35-24(16)23)22(30)14-27(33)19-9-3-5-11-21(19)29(26(27)32)15-17-7-2-4-10-20(17)28/h2-13,33H,14-15H2,1H3

InChI Key

SNDJTZLXQFTUII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O

Origin of Product

United States

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